molecular formula C8H20ClNO B13463249 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride

Cat. No.: B13463249
M. Wt: 181.70 g/mol
InChI Key: DIYWKPSYOATFGC-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a propoxy group attached to a propan-1-amine backbone, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride typically involves the nucleophilic substitution reaction of 3-chloropropan-1-amine with 2,2-dimethylpropanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study amine-related pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethylhexoxy)propan-1-amine: Similar structure with an ethylhexyl group instead of a dimethylpropoxy group.

    3-Dimethylamino-1-propyl chloride hydrochloride: Contains a dimethylamino group instead of a propoxy group.

Uniqueness

3-(2,2-Dimethylpropoxy)propan-1-amine hydrochloride is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H20ClNO

Molecular Weight

181.70 g/mol

IUPAC Name

3-(2,2-dimethylpropoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H19NO.ClH/c1-8(2,3)7-10-6-4-5-9;/h4-7,9H2,1-3H3;1H

InChI Key

DIYWKPSYOATFGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COCCCN.Cl

Origin of Product

United States

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